molecular formula C18H16O6S B303310 5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

Cat. No. B303310
M. Wt: 360.4 g/mol
InChI Key: ZVPANSQGXJYULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate, also known as Methyl 7-hydroxy-4-methylcoumarin-3-carboxylate, is a chemical compound that belongs to the class of coumarin derivatives. This compound has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that play a role in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments include its high potency and selectivity, as well as its potential use as a drug delivery system. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate. These include studying its potential use in the treatment of neurodegenerative diseases, investigating its mechanism of action in more detail, and exploring its potential use as a drug delivery system for other compounds. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound.

Synthesis Methods

The synthesis of 5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction between 7-hydroxy-4-methylcoumarin-3-carboxylic acid and methyl 4-methylbenzenesulfonate in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system.

properties

Product Name

5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

Molecular Formula

C18H16O6S

Molecular Weight

360.4 g/mol

IUPAC Name

(5-methoxy-2-methyl-4-oxochromen-7-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C18H16O6S/c1-11-4-6-14(7-5-11)25(20,21)24-13-9-16(22-3)18-15(19)8-12(2)23-17(18)10-13/h4-10H,1-3H3

InChI Key

ZVPANSQGXJYULQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C(=C2)OC)C(=O)C=C(O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.